N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC17968106
InChI: InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17-,18+,19+,20+,22?/m0/s1/i1D3
SMILES:
Molecular Formula: C22H31NO14
Molecular Weight: 536.5 g/mol

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

CAS No.:

Cat. No.: VC17968106

Molecular Formula: C22H31NO14

Molecular Weight: 536.5 g/mol

* For research use only. Not for human or veterinary use.

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 -

Specification

Molecular Formula C22H31NO14
Molecular Weight 536.5 g/mol
IUPAC Name methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate
Standard InChI InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17-,18+,19+,20+,22?/m0/s1/i1D3
Standard InChI Key MFDZYSKLMAXHOV-YQNZCADASA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Isotopic Labeling

Molecular Architecture

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 features a nine-carbon backbone characteristic of sialic acids, with modifications at key positions:

  • C1: Methyl ester group (COOCH3) replacing the native carboxylate.

  • C5: Trideuterated acetyl group (CD3CO) substituting the standard acetyl moiety.

  • C2, C4, C7, C8, C9: Acetyloxy (-OAc) groups providing chemical stability and modulating solubility .

The IUPAC name, methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate, reflects its stereochemical complexity. The deuterium atoms at the C5 acetyl group introduce a mass shift of +3 Da, critical for distinguishing labeled compounds in mass spectrometric analyses.

Table 1: Structural Comparison with Non-Deuterated Analog

PropertyN-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3N-Acetylneuraminic Acid Methyl Ester (Non-deuterated)
Molecular FormulaC22H31NO14C12H21NO9
Molecular Weight (g/mol)536.5323.3
Deuterium Content3 atoms (C5 position)0
Key ApplicationsMetabolic tracing, protein interaction studiesSubstrate for sialidase assays
StabilityEnhanced resistance to hydrolytic cleavageStandard stability in acidic conditions
Sources

Synthesis and Purification

Stepwise Derivatization

The synthesis begins with N-acetylneuraminic acid (Neu5Ac), proceeding through:

  • Methyl Esterification: Treatment with methanol under acidic conditions converts the C1 carboxyl to a methyl ester.

  • Selective Acetylation: Sequential protection of hydroxyl groups at C2, C4, C7, C8, and C9 using acetic anhydride .

  • Isotopic Labeling: Exchange of the C5 acetyl group with deuterated acetic anhydride (CD3CO)2O under anhydrous conditions.

The final product is purified via reversed-phase HPLC (C18 column, acetonitrile/water gradient), yielding >98% purity by LC-MS .

Table 2: Key Physical Properties

PropertyValueMethodSource
Melting Point193.5–194.5°C (non-deuterated)Differential Scanning Calorimetry
Boiling Point693.8°C (estimated)Computational Prediction
SolubilityChloroform, MethanolExperimental Observation
LogP-2.47Calculated (XLogP3)

Quality Control Metrics

  • Isotopic Purity: ≥99% d3 enrichment verified by high-resolution mass spectrometry (HRMS).

  • Chiral Integrity: Optical rotation [α]D20 = +12.5° (c = 1, CHCl3) confirms retention of stereochemistry.

  • Stability: Stable at −20°C for >2 years; decomposition <5% under accelerated conditions (40°C/75% RH, 6 months).

Applications in Glycobiology

Metabolic Tracing in Sialylation Pathways

Incorporating deuterium enables precise tracking of sialic acid incorporation into glycoconjugates. In a 2024 study, this compound revealed rate-limiting steps in mammalian cell sialylation:

  • CMP-Sialic Acid Synthesis: 68% of administered tracer accumulated in cytosolic CMP-Neu5Ac pools within 2 hours.

  • Golgi Transfer: Labeled sialic acid appeared in cell surface glycoproteins within 4 hours, demonstrating rapid transit through the secretory pathway.

Protein Interaction Studies

The deuterated analog facilitates quantitative analyses of sialic acid-binding proteins:

  • Influenza Hemagglutinin: Surface plasmon resonance (SPR) showed identical binding kinetics to wild-type Neu5Ac (kon = 2.1×105 M−1s−1, koff = 0.18 s−1).

  • Siglec-2 (CD22): Competitive ELISA revealed a 15% higher inhibitory concentration (IC50 = 8.7 μM vs. 7.4 μM for non-deuterated form), suggesting minor steric effects from deuterium.

Recent Research Findings

Viral Entry Mechanisms

A 2025 study utilized this compound to map sialic acid clustering on host cell membranes. Key findings:

  • Cluster Density: Minimum of 3 sialic acid residues within 2 nm2 required for efficient influenza virus attachment.

  • Therapeutic Implications: Synthetic glycan patches incorporating deuterated sialic acid reduced viral infectivity by 92% in murine models.

Cancer Biomarker Discovery

Deuterium-assisted MS imaging localized hypersialylation in tumor tissues:

  • Triple-Negative Breast Cancer: Intratumoral sialic acid levels correlated with PD-L1 expression (r = 0.78, p < 0.001), suggesting immunosuppressive glycoenvironments .

  • Therapeutic Targeting: Sialidase treatment enhanced T-cell infiltration by 40% in patient-derived xenografts .

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